molecular formula C156H132N18O33P10S10 B576261 THIOPHOSPHORYL-PMMH-12 DENDRIMER, GENERATION 2.5 CAS No. 173612-60-7

THIOPHOSPHORYL-PMMH-12 DENDRIMER, GENERATION 2.5

Cat. No.: B576261
CAS No.: 173612-60-7
M. Wt: 3417.203
InChI Key: GRDQHDOUOVUEDF-UHFFFAOYSA-N
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Description

Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, is a specialized dendrimer with a thiophosphoryl chloride core and 12 surface aldehyde groups. Dendrimers are highly branched, star-shaped macromolecules with a well-defined, homogeneous, and monodisperse structure. This particular dendrimer is used in various scientific research applications due to its unique chemical properties and structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, involves a multi-step process starting with the core molecule, thiophosphoryl chloride. The dendrimer is built through a series of reactions that add layers (generations) of branching units. Each generation involves the reaction of the core with monomers that form the branches. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure the correct structure and functionality of the dendrimer .

Industrial Production Methods

Industrial production of this dendrimer follows similar synthetic routes but on a larger scale. The process is carefully controlled to maintain the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups results in carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various chemical reactions due to its unique structure and reactivity.

    Biology: Employed in drug delivery systems to enhance the solubility and bioavailability of drugs.

    Medicine: Investigated for its potential in targeted drug delivery and imaging applications.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, involves its interaction with molecular targets through its surface functional groups. The aldehyde groups can form covalent bonds with nucleophiles, allowing the dendrimer to bind to specific molecules. This interaction can alter the activity of the target molecules, leading to various effects depending on the application .

Comparison with Similar Compounds

Similar Compounds

    Poly(amidoamine) (PAMAM) dendrimers: These dendrimers have an ethylenediamine core and amidoamine branches.

    Poly(propylene imine) (PPI) dendrimers: These dendrimers have a diaminobutane core and propylene imine branches.

    Polyester dendrimers: These dendrimers have a polyester core and branches.

Uniqueness

Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, is unique due to its thiophosphoryl chloride core and aldehyde surface groups. This structure provides distinct chemical reactivity and functionality compared to other dendrimers, making it suitable for specific applications in research and industry .

Properties

CAS No.

173612-60-7

Molecular Formula

C156H132N18O33P10S10

Molecular Weight

3417.203

InChI

InChI=1S/C156H132N18O33P10S10/c1-166(208(218,187-136-52-10-115(11-53-136)94-157-169(4)211(221,193-142-70-28-124(103-175)29-71-142)194-143-72-30-125(104-176)31-73-143)188-137-54-12-116(13-55-137)95-158-170(5)212(222,195-144-74-32-126(105-177)33-75-144)196-145-76-34-127(106-178)35-77-145)163-100-121-22-64-154(65-23-121)205-217(227,206-155-66-24-122(25-67-155)101-164-167(2)209(219,189-138-56-14-117(15-57-138)96-159-171(6)213(223,197-146-78-36-128(107-179)37-79-146)198-147-80-38-129(108-180)39-81-147)190-139-58-16-118(17-59-139)97-160-172(7)214(224,199-148-82-40-130(109-181)41-83-148)200-149-84-42-131(110-182)43-85-149)207-156-68-26-123(27-69-156)102-165-168(3)210(220,191-140-60-18-119(19-61-140)98-161-173(8)215(225,201-150-86-44-132(111-183)45-87-150)202-151-88-46-133(112-184)47-89-151)192-141-62-20-120(21-63-141)99-162-174(9)216(226,203-152-90-48-134(113-185)49-91-152)204-153-92-50-135(114-186)51-93-153/h10-114H,1-9H3

InChI Key

GRDQHDOUOVUEDF-UHFFFAOYSA-N

SMILES

CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(OC3=CC=C(C=C3)C=NN(C)P(=S)(OC4=CC=C(C=C4)C=O)OC5=CC=C(C=C5)C=O)OC6=CC=C(C=C6)C=NN(C)P(=S)(OC7=CC=C(C=C7)C=O)OC8=CC=C(C=C8)C=O)OC9=CC=C(C=C9)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)P(=S)(OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O

Origin of Product

United States

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